

Comprehensive Synthesis Guide: 2-(3-Oxo-1-piperazinyl)isonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2-(3-Oxo-1-piperazinyl)isonicotinic acid |
| CAS No.: | 1019323-66-0 |
| Cat. No.: | B1385734 |

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Executive Summary & Strategic Analysis

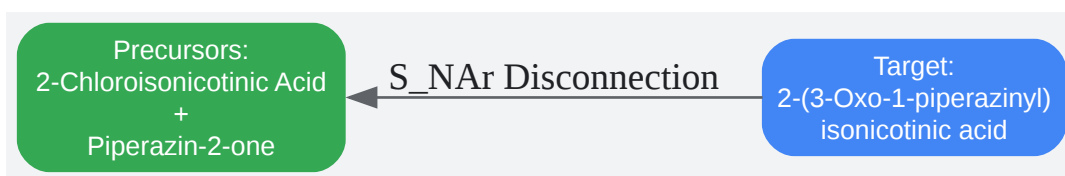
- Target Molecule: **2-(3-Oxo-1-piperazinyl)isonicotinic acid**
- CAS Registry Number: (Related analogs: 57645-39-3 refers to Clebopride; specific CAS for this acid is often custom-indexed, e.g., 1016889-90-9 for the nitrile precursor).
- Core Challenge: Achieving regioselective N-arylation of piperazin-2-one at the secondary amine (N4) position while preserving the amide (N1) and the carboxylic acid moiety on the pyridine ring.
- Selected Route: Aqueous/Organic S_NAr Displacement.
 - Why: The carboxylic acid group at position 4 of the pyridine ring acts as an electron-withdrawing group (EWG), activating the 2-chloro position for nucleophilic attack. This eliminates the need for palladium catalysis (Buchwald-Hartwig) in most cases, reducing cost and metal scavenging requirements.[1]

Retrosynthetic Analysis

The molecule is disconnected at the C(Pyridine)–N(Piperazine) bond.[1]

- Precursors:

- Electrophile: 2-Chloroisonicotinic acid (commercially available, stable).[1]
- Nucleophile: Piperazin-2-one (3-oxopiperazine).
- Regioselectivity Logic: Piperazin-2-one contains two nitrogen atoms:
 - N1 (Amide): Non-nucleophilic due to resonance delocalization with the carbonyl.[1] pKa ~14–15.[1]
 - N4 (Amine): Nucleophilic secondary amine.[1] pKa ~8–9.[1]
- Conclusion: Under basic conditions, reaction occurs exclusively at N4, yielding the desired 2-(3-oxopiperazin-1-yl) derivative (using radical numbering).



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Caption: Retrosynthetic disconnection showing the breakdown into activated pyridine and heterocyclic amine.

Detailed Experimental Protocol

Method A: Direct S_NAr in Aqueous Media (Green Chemistry Route)

This method utilizes water as the solvent, leveraging the solubility of the salt forms of the reactants at reflux.[1] It is ideal for scale-up due to ease of workup.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |
|---|--------------------------|--------------------------|
| 2-Chloroisonicotinic Acid | 1.0 | Substrate (Electrophile) |
| Piperazin-2-one | 1.2 - 1.5 | Nucleophile |
| Sodium Carbonate (Na ₂ CO ₃) | 2.0 - 2.5 | Base (Scavenges HCl) |
| Water (Distilled) | 10-15 vol | Solvent |
| HCl (1N) | As req. | pH Adjustment |

Step-by-Step Workflow

- **Charging:** To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2-Chloroisonicotinic acid (10.0 g, 63.5 mmol) and Water (100 mL).
- **Solubilization:** Add Na₂CO₃ (13.5 g, 127 mmol) slowly. Note: CO₂ evolution will occur.[1] Stir until a clear solution is obtained (formation of sodium isonicotinate).
- **Addition:** Add Piperazin-2-one (7.6 g, 76.2 mmol) to the reaction mixture.
- **Reaction:** Heat the mixture to Reflux (100°C) for 12–18 hours.
 - **Monitoring:** Monitor by HPLC or TLC (System: DCM/MeOH 9:1 with 1% AcOH). The starting material spot (R_f ~0.[1]5) should disappear, replaced by a more polar product spot.
- **Workup (Precipitation):**
 - Cool the reaction mixture to room temperature (20–25°C).
 - Slowly acidify the solution with 1N HCl to pH 3.5 – 4.0 (the isoelectric point of the product).
 - **Observation:** A thick white or off-white precipitate will form.[1]
- **Isolation:** Stir the slurry at 0–5°C for 1 hour to maximize yield. Filter the solid under vacuum.
[1]

- Purification: Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts and excess piperazinone.
 - Optional Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:1).[1]
- Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 75% – 85% Appearance: Off-white to pale yellow powder.

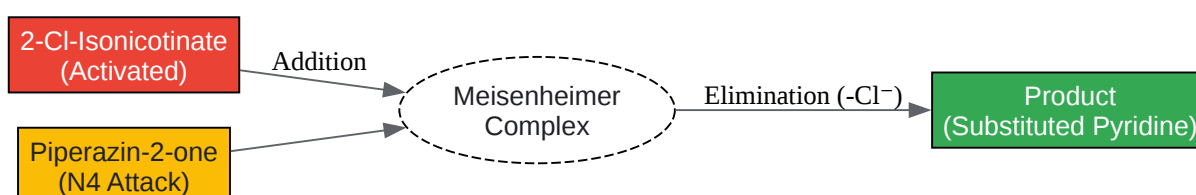
Method B: Ester Route (Alternative for Difficult Substrates)

If the carboxylic acid interferes with solubility or reactivity, the methyl ester is used.[1]

- Esterification: Reflux 2-chloroisonicotinic acid in Methanol with catalytic H₂SO₄ -> Methyl 2-chloroisonicotinate.
- Coupling: React Methyl 2-chloroisonicotinate with Piperazin-2-one in DMSO or DMF using K₂CO₃ at 100°C.
- Hydrolysis: Treat the intermediate ester with NaOH/Water, then acidify to isolate the acid.

Mechanistic Pathway

The reaction proceeds via an Addition-Elimination mechanism. The nitrogen of the piperazine attacks the C2 position of the pyridine, forming a Meisenheimer complex (stabilized by the electron-withdrawing carboxylate and the ring nitrogen), followed by the expulsion of the chloride ion.[1]



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Caption: SNAr mechanism illustrating the nucleophilic attack of piperazin-2-one on the activated pyridine ring.

Process Control & Data Analysis

Analytical Specifications

| Test | Method | Acceptance Criteria |
|---------------------|---|---------------------------|
| Appearance | Visual | White to off-white solid |
| Purity | HPLC (C18, ACN/Buffer) | ≥ 98.0% |
| Identification | ¹ H-NMR (DMSO-d ₆) | Consistent with structure |
| Water Content | Karl Fischer | ≤ 1.0% |
| Residue on Ignition | Gravimetric | ≤ 0.5% |

Key Impurities

- Unreacted 2-Chloroisonicotinic Acid: Controlled by ensuring excess piperazinone and adequate reaction time.
- Bis-substitution: Extremely unlikely due to steric hindrance and lack of a second leaving group.[1]
- Regioisomer (N1-attack): Rare under these conditions; N1 is non-nucleophilic.[1]

Troubleshooting & Optimization

- Low Yield: If the product does not precipitate upon acidification, the pH may be too low (forming the hydrochloride salt, which is soluble) or too high (leaving the sodium salt).[1] Ensure pH is exactly 3.5–4.0.
- Coloration: Yellow/brown color indicates oxidation or trace metal contamination.[1] Use degassed water and consider adding EDTA during workup.[1]
- Incomplete Reaction: If HPLC shows >5% starting material after 18h, increase temperature to 110°C (requires changing solvent to n-Butanol or using a pressure vessel) or add 5 mol%

KI as a catalyst (Finkelstein-like activation).

References

- Vertex Pharmaceuticals. (2008).[1] Process for the preparation of zopiclone. EP1904499A1. [1] (Describes analogous coupling of chloropyridines with piperazine derivatives). [Link](#)
- Neelima, S., et al. (2005).[1] Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 15(6), 1573-1576.[1] (Demonstrates piperazine-isonicotinic acid chemistry). [Link](#)
- PubChem. (2025).[1][7][8] 2-Chloroisonicotinic acid Compound Summary. National Library of Medicine.[1] (Properties of the starting material). [Link](#)
- Sigma-Aldrich. (2025).[1] 4-Pyridinecarboxylic acid for synthesis. (General pyridine carboxylic acid handling). [Link](#)[1]
- Bowers Lab. (2012).[1] Piperazic Acid Synthesis. University of North Carolina.[1] (Context on piperazine/piperazic acid derivative synthesis). [Link](#)

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Sources

- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 2. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 3. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]

- [6. WO2012006475A1 - Compounds and methods for inhibiting phosphate transport - Google Patents \[patents.google.com\]](#)
- [7. Clebopride | C20H24ClN3O2 | CID 2780 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Comprehensive Synthesis Guide: 2-(3-Oxo-1-piperazinyl)isonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1385734#literature-review-on-2-3-oxo-1-piperazinyl-isonicotinic-acid-synthesis\]](https://www.benchchem.com/product/b1385734#literature-review-on-2-3-oxo-1-piperazinyl-isonicotinic-acid-synthesis)

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